![molecular formula C26H22N6O5S B2631934 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 901736-53-6](/img/structure/B2631934.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazoloquinazolin group, a nitrophenyl group, and an acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazoloquinazolin group, in particular, would contribute to the complexity of the structure .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies have explored interactions with key cellular pathways involved in cancer development .
Antimicrobial Properties
The compound’s structural features make it an interesting candidate for antimicrobial research. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Researchers have explored its mode of action, potential synergies with existing antibiotics, and its impact on drug-resistant strains .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .
Antioxidant Activity
The presence of sulfur and nitrogen atoms in the triazolothiadiazine core contributes to its antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .
Antiviral Applications
Triazolothiadiazines have been explored as potential antiviral agents. Researchers have studied their effects against viral infections, including RNA and DNA viruses. Understanding their mechanisms of action and selectivity is essential for developing effective antiviral therapies .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity, particularly against carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play critical roles in various physiological processes, and their modulation can have therapeutic implications. Researchers have investigated the binding interactions between the compound and these enzymes .
Aromatase Inhibitors
Aromatase inhibitors are crucial in breast cancer treatment. Triazolothiadiazine derivatives have been studied for their potential as aromatase inhibitors, which could help suppress estrogen production and prevent hormone-dependent cancers .
Antitubercular Agents
Given the global burden of tuberculosis, identifying novel antitubercular compounds is essential. Triazolothiadiazines have been evaluated for their activity against Mycobacterium tuberculosis. Researchers aim to develop more effective and less toxic treatments for tuberculosis using these compounds .
Future Directions
properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O5S/c1-15-5-4-6-17(11-15)27-23(33)14-38-26-28-20-13-22(37-3)21(36-2)12-19(20)25-29-24(30-31(25)26)16-7-9-18(10-8-16)32(34)35/h4-13H,14H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXCAJTPGXXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.